4-(2-Aminophenyl)-3-morpholinone-d4
CAS No.:
Cat. No.: VC0210942
Molecular Formula: C₁₀H₈D₄N₂O₂
Molecular Weight: 196.24
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₀H₈D₄N₂O₂ |
---|---|
Molecular Weight | 196.24 |
Introduction
Molecular Characteristics of 4-(2-Aminophenyl)-3-morpholinone-d4
Structural Overview
The molecular formula of 4-(2-Aminophenyl)-3-morpholinone-d4 is , with a molecular weight of approximately 196.24 g/mol . Its structure comprises a morpholinone ring fused to an aminophenyl group, where four hydrogen atoms on the phenyl ring are replaced with deuterium. The chemical structure can be represented using SMILES notation: O=C1N(C2=CC=CC=C2N)CCOC1
, which depicts the arrangement of functional groups within the molecule .
Physical Properties
The compound exhibits unique physical properties due to isotopic substitution:
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Boiling Point: Estimated at 502.3°C ± 45°C under standard atmospheric pressure .
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Solubility: Slightly soluble in solvents like DMSO and heated methanol; water solubility is reported at 16.6 g/L at 20°C .
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Color and Form: Typically appears as a white to light brown solid .
Isotopic Labeling Impact
Deuterium substitution imparts several advantages:
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Enhanced metabolic stability due to reduced rates of hydrogen-deuterium exchange.
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Altered vibrational frequencies in spectroscopic analyses, aiding in precise identification.
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Improved resistance to oxidative degradation in biological systems .
Synthesis Methods
General Synthetic Route
The synthesis of 4-(2-Aminophenyl)-3-morpholinone-d4 typically involves isotopic labeling at specific positions on the phenyl ring using deuterated reagents. A common pathway includes:
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Preparation of 4-(2-nitrophenyl)-3-morpholinone, where nitro groups serve as precursors for amino functionality.
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Hydrogenation using palladium on carbon (Pd/C) catalysts under deuterium gas () to achieve selective reduction and isotopic incorporation .
Industrial Production Techniques
For large-scale production:
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Continuous flow reactors are employed to optimize reaction conditions and improve yield.
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Advanced catalytic systems facilitate efficient hydrogenation while minimizing side reactions.
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Deuterated solvents ensure uniform isotopic labeling throughout the molecule.
Reaction Conditions
Key parameters influencing synthesis include:
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Temperature control to avoid undesired thermal decomposition.
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Pressure regulation during hydrogenation to ensure complete reduction.
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Purity of deuterated reagents to maintain isotopic integrity .
Chemical Behavior and Reactivity
Functional Group Reactivity
The amino group () on the phenyl ring is highly reactive, enabling various transformations:
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Oxidation: Formation of nitroso or nitro derivatives using oxidizing agents like potassium permanganate () or hydrogen peroxide ().
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Reduction: Conversion into secondary amines through catalytic hydrogenation.
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Electrophilic Substitution: Halogenation or nitration reactions targeting the aromatic ring under acidic conditions.
Stability Under Different Conditions
The presence of deuterium enhances thermal stability and reduces susceptibility to hydrolysis compared to non-deuterated analogs:
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Resistance to oxidative stress is significantly improved.
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Lower rates of degradation under physiological conditions make it suitable for biological studies .
Applications in Scientific Research
Medicinal Chemistry
In drug development, 4-(2-Aminophenyl)-3-morpholinone-d4 serves as:
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A tracer for studying metabolic pathways due to its stable isotopic labeling.
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A model compound for investigating enzyme mechanisms and receptor binding interactions .
Organic Synthesis
The compound acts as a versatile building block for synthesizing complex molecules:
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Facilitates the introduction of amino functionality into aromatic systems.
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Serves as a precursor for designing isotopically labeled pharmaceuticals .
Materials Science
Its unique properties are leveraged in creating specialty materials with enhanced durability and performance:
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Deuterium incorporation reduces wear and tear under extreme conditions.
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Used in polymer synthesis for improved mechanical strength .
Comparative Analysis with Related Compounds
Non-Deuterated Analog: 4-(2-Aminophenyl)-3-morpholinone
The non-deuterated version () lacks isotopic labeling but shares similar structural features:
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Exhibits lower stability under oxidative conditions.
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Faster rates of metabolic degradation limit its utility in biological studies .
Precursor Compound: 4-(2-Nitrophenyl)-3-morpholinone
This precursor () is essential for synthesizing amino derivatives:
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Contains nitro groups that undergo selective reduction during synthesis.
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Lacks the enhanced stability imparted by deuterium substitution .
Unique Characteristics of Deuterated Derivatives
Deuterium substitution distinguishes 4-(2-Aminophenyl)-3-morpholinone-d4 from its analogs by:
- mass of a compound required to prepare a solution of known volume and concentration
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